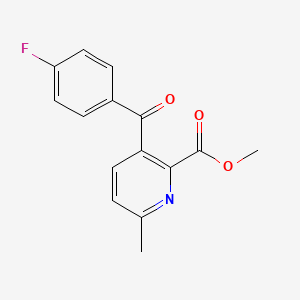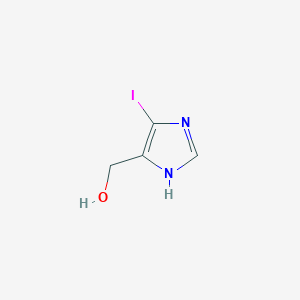
(5-Iodo-1H-imidazol-4-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Iodo-1H-imidazol-4-yl)methanol: is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure This particular compound is characterized by the presence of an iodine atom at the 5th position and a hydroxymethyl group at the 4th position of the imidazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Iodo-1H-imidazol-4-yl)methanol typically involves the iodination of an imidazole precursor followed by the introduction of a hydroxymethyl group. One common method involves the reaction of 4(5)-hydroxymethylimidazole with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include mild temperatures and solvents such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions:
Oxidation: (5-Iodo-1H-imidazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form imidazole derivatives with different functional groups.
Substitution: The iodine atom at the 5th position can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) under basic conditions.
Major Products:
- Oxidation products include imidazole-4-carboxylic acid.
- Reduction products include imidazole derivatives with hydroxyl or alkyl groups.
- Substitution products vary depending on the nucleophile used.
科学研究应用
Chemistry: (5-Iodo-1H-imidazol-4-yl)methanol is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a probe to investigate the binding sites of enzymes and receptors.
Medicine: The compound has potential therapeutic applications due to its ability to interact with biological targets. It is being explored for its antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of advanced materials with specific properties.
作用机制
The mechanism of action of (5-Iodo-1H-imidazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The iodine atom and hydroxymethyl group play crucial roles in binding to these targets, influencing their activity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
相似化合物的比较
(4-Iodo-1H-imidazol-5-yl)methanol: Similar structure but with the iodine atom at the 4th position.
(5-Bromo-1H-imidazol-4-yl)methanol: Bromine atom instead of iodine at the 5th position.
(5-Methyl-1H-imidazol-4-yl)methanol: Methyl group instead of iodine at the 5th position.
Uniqueness: (5-Iodo-1H-imidazol-4-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties. The iodine atom enhances the compound’s ability to participate in halogen bonding and increases its overall reactivity compared to its bromine or methyl counterparts.
属性
分子式 |
C4H5IN2O |
|---|---|
分子量 |
224.00 g/mol |
IUPAC 名称 |
(4-iodo-1H-imidazol-5-yl)methanol |
InChI |
InChI=1S/C4H5IN2O/c5-4-3(1-8)6-2-7-4/h2,8H,1H2,(H,6,7) |
InChI 键 |
DJDSTFZJHKLRNS-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=C(N1)CO)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



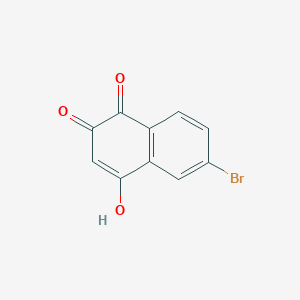

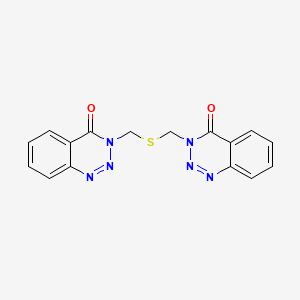

![N-Methylpyrrolo[1,2-a]pyrazin-1-amine](/img/structure/B15247125.png)
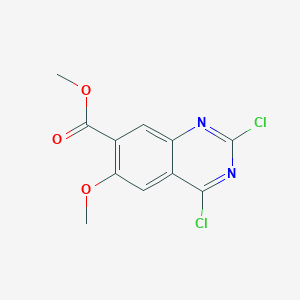

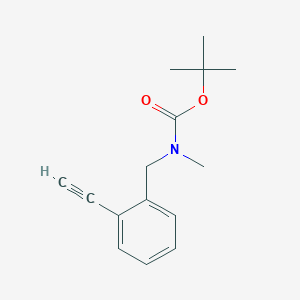
![N-((2-(1H-1,2,4-Triazol-1-yl)pyridin-3-yl)methyl)-2-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetamide](/img/structure/B15247141.png)
